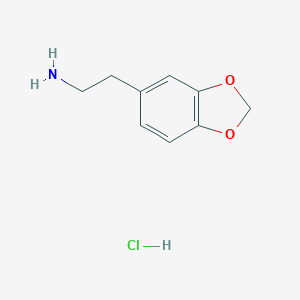

3,4-Methylenedioxyphenethylamine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXFQODWGEGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1484-85-1 (Parent) | |

| Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80167882 | |

| Record name | Phenethylamine, 3,4-methylenedioxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-64-1 | |

| Record name | 1,3-Benzodioxole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, 3,4-methylenedioxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1653-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDPEA hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUB6XH7D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl): Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific understanding of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). Synthesized as a structural analog of mescaline and a parent compound to the widely recognized entactogen 3,4-methylenedioxymethamphetamine (MDMA), MDPEA-HCl holds a unique position in the history of psychoactive substance research. This document delves into its initial synthesis, early pharmacological evaluations, and the key figures and institutions that have shaped our knowledge of this compound. We will explore its chemical properties, synthesis methodologies, and the critical role of its metabolism in its observed biological effects, or lack thereof, when administered orally. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific journey of MDPEA-HCl.

Introduction: The Genesis of a Phenethylamine

3,4-Methylenedioxyphenethylamine (MDPEA), also known by the synonym homopiperonylamine, is a phenethylamine derivative characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[1] It is the direct 3,4-methylenedioxy analog of phenethylamine (PEA) and serves as the parent compound for a large class of psychoactive substances known as entactogens, the most famous of which is 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy").[1] Structurally, it is closely related to 3,4-methylenedioxyamphetamine (MDA), differing only by the absence of a methyl group at the alpha position of the ethylamine side chain.[1] This seemingly minor structural difference has profound implications for its pharmacological profile.

This guide will trace the scientific path of MDPEA-HCl from its initial discovery to its characterization, providing a detailed account for the scientific community.

The Discovery and Early History: From Alles to Edgewood Arsenal and Shulgin

The history of MDPEA-HCl is intertwined with the pioneering explorations of phenethylamines in the mid-20th century.

The First Synthesis: The Contribution of Gordon Alles

The initial discovery of the psychoactive properties of a related compound, 3,4-methylenedioxyamphetamine (MDA), is credited to the American chemist and pharmacologist Gordon Alles in 1930.[2] While the exact date of the first synthesis of MDPEA is not definitively documented in the readily available literature, it is widely attributed to have been first described in scientific literature by Gordon Alles by 1959 .[1] Alles was a prominent figure in the study of phenethylamines, known for his discovery of the physiological effects of amphetamine.[2] His work laid the groundwork for the systematic investigation of structure-activity relationships within this class of compounds.

A Substance of Interest: The Edgewood Arsenal Studies

In the 1950s, MDPEA garnered the attention of the U.S. Army Chemical Corps during their classified human subject research program at Edgewood Arsenal in Maryland.[3] The program, which ran from 1948 to 1975, aimed to evaluate the effects of low-dose chemical warfare agents on military personnel.[4] A significant part of this research focused on "psychochemical warfare," with the goal of identifying incapacitating agents.[5]

Within this program, MDPEA was assigned the code number EA-1297 .[1] While many of the records from the Edgewood Arsenal experiments remain classified or were destroyed, it is known that MDPEA was administered to human subjects.[6][7] The primary objectives of these studies were to assess the impact of these chemicals on military personnel and to test protective measures.[4] The abrupt termination of the Edgewood Arsenal program in 1975 has left many details of the research, including the specific findings for EA-1297, not widely disseminated in the public domain.[3]

A Chemical Love Story: Alexander Shulgin and PiHKAL

The compound was later brought to broader attention by the American biochemist Alexander "Sasha" Shulgin. In his seminal work, PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), published in 1991, Shulgin detailed the synthesis and his personal bioassays of numerous phenethylamines, including MDPEA.[8][9] Shulgin's work is notable for its meticulous documentation and its exploration of the subjective effects of these compounds.

In his entry for MDPEA (#115 in PiHKAL), Shulgin describes a synthesis of the hydrochloride salt and reports that he found it to be inactive orally at doses up to 300 mg.[9][10] This observation is crucial to understanding the pharmacology of MDPEA and will be discussed in detail in the pharmacology section. Shulgin's publication of his work in PiHKAL ensured that the knowledge of MDPEA and many other novel compounds would be accessible to the scientific community and the public, a move that was both praised for its transparency and criticized for its potential for misuse.[11]

Chemical Properties and Synthesis of MDPEA-HCl

A thorough understanding of the chemical characteristics and synthesis of MDPEA-HCl is fundamental for any scientific investigation.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of MDPEA-HCl

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ · HCl | [12][13] |

| Molecular Weight | 201.65 g/mol | [12][13] |

| CAS Number | 1653-64-1 | [12][13] |

| Melting Point | 216-218 °C | [14] |

| Appearance | Crystalline solid | [14] |

Synthesis of MDPEA-HCl: A Step-by-Step Protocol

Several synthetic routes to MDPEA (homopiperonylamine) have been described.[14] A common and well-documented method, similar to the one detailed by Alexander Shulgin in PiHKAL, involves the reduction of 3,4-methylenedioxy-β-nitrostyrene.

Experimental Protocol: Synthesis of MDPEA-HCl via Reduction of 3,4-methylenedioxy-β-nitrostyrene

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Precursor: 3,4-methylenedioxy-β-nitrostyrene is added portion-wise to the stirred suspension of the reducing agent. The addition is typically carried out at a controlled rate to manage the exothermic nature of the reaction.

-

Reflux: Following the complete addition of the nitrostyrene, the reaction mixture is heated to reflux for a specified period to ensure the complete reduction of the nitro group and the double bond.

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a strong base, such as sodium hydroxide, to precipitate the aluminum salts.

-

Extraction: The resulting mixture is filtered, and the filtrate containing the free base of MDPEA is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification and Salt Formation: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude MDPEA free base. For purification and to obtain the stable hydrochloride salt, the free base is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent or with anhydrous HCl gas. The resulting precipitate of MDPEA-HCl is collected by filtration, washed with a small amount of cold solvent, and dried.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene precursor in a single step.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of LAH with water and atmospheric moisture, which would otherwise consume the reagent and reduce the yield.

-

Formation of the Hydrochloride Salt: The conversion of the free base to its hydrochloride salt serves multiple purposes: it increases the stability of the compound, facilitates its purification through crystallization, and improves its handling and solubility in aqueous media for pharmacological studies.

Figure 2: A simplified workflow for the synthesis of MDPEA-HCl.

Analytical Characterization

The definitive identification and purity assessment of MDPEA-HCl rely on various analytical techniques. While a complete set of publicly available spectra specifically for MDPEA-HCl is limited, data for its close analog, 3,4-methylenedioxyamphetamine (MDA), provides valuable comparative information.

Table 2: Key Analytical Data (with reference to MDA where MDPEA data is unavailable)

| Analytical Technique | Expected Observations for MDPEA-HCl |

| ¹H NMR | Signals corresponding to the aromatic protons on the methylenedioxybenzene ring, a singlet for the two protons of the methylenedioxy bridge, and triplets for the two methylene groups of the ethylamine side chain. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon of the methylenedioxy bridge, and the two carbons of the ethylamine side chain. |

| FTIR | Characteristic absorption bands for the N-H stretching of the primary amine salt, aromatic C-H stretching, C-O-C stretching of the methylenedioxy group, and aromatic C=C stretching. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the free base (m/z 165.19) and characteristic fragmentation patterns, including the loss of the ethylamine side chain. |

Pharmacological Profile: A Tale of Two Routes of Administration

The pharmacological activity of MDPEA is critically dependent on its route of administration, a direct consequence of its metabolic fate.

Oral Inactivity and First-Pass Metabolism

As documented by Alexander Shulgin, MDPEA is largely inactive when administered orally, even at doses as high as 300 mg.[1] This lack of oral activity is attributed to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the liver and gut wall.[1] MAO enzymes, particularly MAO-A and MAO-B, are responsible for the oxidative deamination of monoamines, including endogenous neurotransmitters like serotonin and dopamine, as well as xenobiotics like phenethylamines.[15] The metabolism of MDPEA by MAO would lead to the formation of inactive metabolites before the compound can reach the systemic circulation and cross the blood-brain barrier in significant concentrations.

Figure 3: The role of first-pass metabolism in the oral inactivity of MDPEA.

Potential for Activity with MAO Inhibitors

Shulgin hypothesized that co-administration of MDPEA with a monoamine oxidase inhibitor (MAOI) could lead to psychoactivity.[1] By inhibiting the metabolic breakdown of MDPEA, an MAOI would increase its bioavailability, allowing it to reach the central nervous system in concentrations sufficient to elicit a pharmacological effect. This principle is well-established and is the basis for the psychoactivity of oral dimethyltryptamine (DMT) in the form of the traditional Amazonian psychedelic beverage, ayahuasca, where DMT is combined with plant material containing MAOIs.

Intravenous Administration and Sympathomimetic Effects

In contrast to its oral inactivity, early studies have shown that MDPEA produces sympathomimetic effects when administered intravenously.[1] These effects, which are characteristic of many phenethylamines, include increases in heart rate, blood pressure, and other signs of sympathetic nervous system activation. This demonstrates that MDPEA is intrinsically active but that its effects are masked by metabolic degradation when taken orally.

Receptor Binding Profile: An Area for Further Research

A detailed receptor binding profile for MDPEA-HCl is not extensively documented in the public domain. However, based on its structural similarity to MDA and MDMA, it is likely to have some affinity for monoamine transporters (for serotonin, dopamine, and norepinephrine) and various serotonin receptor subtypes.[13][16] The affinity of MDMA for the serotonin transporter is a key factor in its mechanism of action.[16] Further research is needed to fully elucidate the receptor binding affinities of MDPEA and to understand how they compare to its more well-studied analogs.

Conclusion and Future Directions

This compound represents a fascinating chapter in the history of psychopharmacology. Its journey from an obscure analog to a compound of interest for military research and a subject of study by one of the most influential figures in psychedelic chemistry highlights the intricate relationship between chemical structure, metabolism, and biological activity.

The oral inactivity of MDPEA due to first-pass metabolism serves as a classic example of the importance of pharmacokinetics in drug action. While its potential for psychoactivity in the presence of MAOIs is a compelling hypothesis, the lack of detailed pharmacological and toxicological data warrants extreme caution.

For the scientific community, MDPEA-HCl remains a valuable tool for understanding the structure-activity relationships of phenethylamines. Future research could focus on:

-

Declassification and publication of the Edgewood Arsenal findings on EA-1297 to provide a more complete historical and pharmacological record.

-

Comprehensive in vitro receptor binding and functional assays to fully characterize the pharmacological profile of MDPEA.

-

Detailed in vivo studies in animal models to investigate its psychoactive effects when co-administered with selective MAO-A and MAO-B inhibitors, with a strong emphasis on safety and toxicology.

-

Elucidation of its complete metabolic profile to identify all major and minor metabolites and their potential biological activities.

By continuing to explore the scientific story of compounds like MDPEA-HCl, we can gain a deeper appreciation for the complexities of drug action and the historical context that has shaped modern pharmacology and drug development.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]

-

Wikipedia. (2023, October 27). 3,4-Methylenedioxyphenethylamine. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, December 11). Gordon Alles. In Wikipedia. Retrieved from [Link]

- Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European Journal of Pharmacology, 149(1-2), 159–163.

-

Wikipedia. (2023, December 22). Edgewood Arsenal human experiments. In Wikipedia. Retrieved from [Link]

- Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Journal of Neurochemistry, 46(6), 1930–1934.

- Brammer, L. R., Matsumoto, R. R., & Pouw, B. (2006). Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors. European Journal of Pharmacology, 538(1-3), 59–65.

-

Central Intelligence Agency. (n.d.). ARTICHOKE conference. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

-

Bionity. (n.d.). PiHKAL. Retrieved from [Link]

- De La Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2000). The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS.

- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1990). Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine.

-

Wikipedia. (2023, November 28). PiHKAL. In Wikipedia. Retrieved from [Link]

-

Metallicman. (2020, June 20). PIHKAL (full HTML) by Alexander Shulgin. Retrieved from [Link]

-

SpectraBase. (n.d.). N-butyl-3,4-(methylenedioxy)-N-propylphenethylamine, hydrochloride. Retrieved from [Link]

-

Online Archive of California. (n.d.). The Papers of Gordon Alles. Retrieved from [Link]

-

Military Wiki. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

- Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Cho, A. K. (1996). In vitro metabolism of 3,4-methylenedioxymethamphetamine in human hepatocytes. Drug Metabolism and Disposition, 24(8), 873-879.

-

Wikipedia. (2023, December 23). Monoamine oxidase. In Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). DL-3,4-Methylenedioxymethamphetamine HCl. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Methylenedioxyethylamphetamine. Retrieved from [Link]

- Noggle, F. T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Bayati, R. I. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC medicinal chemistry, 12(10), 1735–1746.

- Lin, L. Y., Di Stefano, E. W., Schmitz, D. A., Hsu, F. F., & Cho, A. K. (1997). In Vitro Metabolism of 3,4-Methylenedioxymethamphetamine in Human Hepatocytes. Drug Metabolism and Disposition, 25(9), 1049–1055.

-

SpectraBase. (n.d.). DL-3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

-

Health.mil. (2015, May 8). Edgewood Arsenal Chemical Agent Exposure Studies 1955 - 1975. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

- DeRuiter, J., & Clark, C. R. (2005). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.

-

Central Intelligence Agency. (n.d.). ARTICHOKE conference. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

- O'Donoghue, P. G., & McGregor, I. S. (2007). Effects of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy') and para-methoxyamphetamine on striatal 5-HT when co-administered with moclobemide.

- Pinto, M., Palmeira, A., & Sousa, E. (2013). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Rowles, I., & Grogan, G. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5035.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 4. health.mil [health.mil]

- 5. military-history.fandom.com [military-history.fandom.com]

- 6. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cia.gov [cia.gov]

- 8. PiHKAL - Wikipedia [en.wikipedia.org]

- 9. PIHKAL (full HTML) by Alexander Shulgin – Metallicman [metallicman.com]

- 10. Erowid Online Books : "PIHKAL" - The Chemical Story [erowid.org]

- 11. PiHKAL [bionity.com]

- 12. maps.org [maps.org]

- 13. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homopiperonylamine synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Homopiperonylamine | 1484-85-1 [chemicalbook.com]

physicochemical properties of 3,4-Methylenedioxyphenethylamine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Methylenedioxyphenethylamine Hydrochloride

Introduction

This compound (MDPEA HCl) is a chemical compound belonging to the phenethylamine class. As the 3,4-methylenedioxy derivative of phenethylamine, it serves as a foundational structure for a broad range of psychoactive compounds, most notably the entactogen 3,4-methylenedioxymethamphetamine (MDMA)[1]. MDPEA HCl is structurally differentiated from its more widely known analogue, 3,4-methylenedioxyamphetamine (MDA), by the absence of a methyl group at the alpha carbon position of the ethylamine side chain[1]. This guide provides a detailed overview of the core physicochemical properties of MDPEA HCl, its synthesis, analytical characterization, and stability, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

The hydrochloride salt form of MDPEA enhances its stability and solubility in aqueous media, making it more suitable for laboratory use compared to its freebase form. The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1653-64-1 | [2] |

| Molecular Formula | C₉H₁₁NO₂ · HCl | [2][3] |

| Molecular Weight | 201.65 g/mol | [2][3] |

| Melting Point | 208-218 °C | [4] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in water | [5][6] |

| Predicted log P (Freebase) | 1.2 | [1] |

| SMILES | Cl.NCCc1ccc2OCOc2c1 | |

| InChI Key | NDYXFQODWGEGNU-UHFFFAOYSA-N | [3] |

Chemical Structure and Synthesis

The molecular architecture of MDPEA HCl features a phenethylamine core substituted with a methylenedioxy group across the 3 and 4 positions of the benzene ring. This structure is a key precursor in the synthesis of more complex derivatives.

Caption: 2D Structure of this compound.

Synthetic Pathway

A common laboratory synthesis for MDPEA HCl involves the reduction of 3,4-methylenedioxyphenylacetonitrile. In this procedure, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used in the presence of aluminum chloride to convert the nitrile functional group into a primary amine, which is then protonated with hydrochloric acid to yield the final salt[4].

Another reported method involves the sequential reductive amination of a primary amine precursor, which allows for the controlled addition of substituents to the amine group, highlighting the versatility of this compound as an intermediate[7].

Analytical Methodologies

Accurate characterization of MDPEA HCl requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, whether it is for identification, quantification, or structural elucidation.

Chromatographic Analysis

Chromatography is essential for separating MDPEA HCl from precursors, impurities, or other related compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The primary amine of MDPEA often requires derivatization to improve its chromatographic properties and prevent peak tailing, though analysis of the freebase is possible.

-

Rationale: The coupling of a gas chromatograph for high-resolution separation with a mass spectrometer for definitive identification based on mass-to-charge ratio and fragmentation patterns makes this a gold-standard method in forensic and analytical chemistry[7].

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the MDPEA HCl standard and dissolve in 1 mL of a suitable solvent like methanol or chloroform[6]. For quantitative analysis, prepare a series of calibration standards.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 5% phenyl/95% methyl silicone) and a mass selective detector[6].

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-500 amu.

-

-

Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with a reference library. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions, such as those resulting from cleavage of the bond beta to the aromatic ring.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds like amine salts. It is frequently used for quantification and stability studies.

-

Rationale: HPLC offers high precision and accuracy for quantitative analysis and can be coupled with various detectors, such as a Diode Array Detector (DAD) for spectral confirmation or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity[8].

Experimental Protocol: HPLC-DAD Analysis

-

Sample Preparation: Prepare a stock solution of MDPEA HCl in the mobile phase or a compatible solvent (e.g., water or methanol) at a concentration of ~1 mg/mL[6]. Prepare working standards by serial dilution.

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a DAD[8][9].

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol or acetonitrile[9].

-

Flow Rate: 0.1-1.0 mL/min[9].

-

Detection: Monitor the UV absorbance at the wavelength of maximum absorption for the methylenedioxyphenyl chromophore (typically around 235 nm and 285 nm).

-

Quantification: Construct a calibration curve by plotting peak area against the concentration of the prepared standards.

Caption: General Analytical Workflow for MDPEA HCl Characterization.

Spectroscopic Analysis

Spectroscopy provides critical information for structural confirmation.

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For MDPEA HCl, the spectrum would be expected to show:

-

N-H stretching: A broad band in the 2400-3200 cm⁻¹ region, characteristic of a primary amine salt (R-NH₃⁺)[10].

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Methylenedioxy C-O-C stretching: Strong, characteristic bands typically found in the 1250 cm⁻¹ and 1040 cm⁻¹ regions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The expected ¹H NMR signals for MDPEA HCl in a solvent like D₂O would include:

-

A singlet around 6.0 ppm for the two protons of the -O-CH₂-O- group.

-

A set of signals in the aromatic region (6.5-7.0 ppm) corresponding to the three protons on the benzene ring.

-

Two triplets in the 2.8-3.5 ppm range corresponding to the two -CH₂- groups of the ethylamine side chain.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of MDPEA HCl.

-

Recommended Storage: The compound should be stored in a well-sealed container at a temperature between 10°C and 25°C. It is classified as a combustible solid.

-

Chemical Stability: While specific degradation studies on MDPEA HCl are not widely published, data on the closely related MDMA provide valuable insights. MDMA is known to be unstable in formalin solutions, which contain formaldehyde[8][11][12]. Formaldehyde can react with the amine group, leading to degradation of the parent compound[13]. The rate of this degradation is significantly influenced by pH, increasing in more alkaline conditions[8][11]. This is a critical consideration for toxicological and forensic samples that may be preserved in formalin. Given its primary amine structure, MDPEA would be susceptible to similar reactions.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Core Characteristics of N-methyl-3,4-Methylenedioxyphenethylamine (MDMA).

- SWGDRUG.org. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE.

- Giebink, D., & Smith, F. P. (2011). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of the Chilean Chemical Society.

- Biosynth. (n.d.). This compound.

- Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience.

- ChemicalBook. (n.d.). This compound.

- Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). Chromatographic and Spectroscopic Methods of Identification for the Side-Chain Regioisomers of 3,4-Methylenedioxyphenethylamines.

- Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (n.d.). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). ResearchGate.

- Elliott, S., & Smith, C. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology.

- Merck Millipore. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Sigma-Aldrich.

- Pharmacy Education. (n.d.). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chromatography.

- ResearchGate. (n.d.). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution.

- Abertay University. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3,4-Methylenedioxyphenethylamine 98% 1653-64-1.

- precisionFDA. (n.d.). MDPEA HYDROCHLORIDE.

Sources

- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | 1653-64-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. swgdrug.org [swgdrug.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. researchgate.net [researchgate.net]

- 11. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. rke.abertay.ac.uk [rke.abertay.ac.uk]

3,4-Methylenedioxyphenethylamine hydrochloride mechanism of action.

An In-depth Technical Guide to the Mechanism of Action of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl)

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the foundational phenethylamine of the MDxx class of psychoactive compounds, which includes well-known substances like MDMA and MDA[1][2][3]. As the 3,4-methylenedioxy derivative of phenethylamine (PEA), its structure suggests a significant interaction with monoaminergic systems. However, its psychoactivity is profoundly limited by its metabolic profile. This guide provides a detailed examination of the mechanism of action of MDPEA hydrochloride, synthesizing available data and drawing logical inferences from closely related analogues to elucidate its pharmacokinetics, pharmacodynamics, and the downstream signaling pathways it is likely to influence. We will explore its interactions with monoamine transporters, its role as a substrate for key metabolic enzymes, and its potential engagement with trace amine-associated receptors. Furthermore, this document outlines the standard experimental protocols required to validate these proposed mechanisms, providing a framework for future research.

Introduction and Chemical Scaffolding

3,4-Methylenedioxyphenethylamine is a primary amine belonging to the phenethylamine chemical class[1]. Its structure is distinguished by the phenethylamine backbone substituted with a methylenedioxy group at the 3 and 4 positions of the phenyl ring[2]. This methylenedioxy bridge is a hallmark of the "entactogen" class of substances, including its more famous α-methylated and N-methylated derivatives, 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), respectively[1][2][4].

MDPEA was first described in scientific literature by 1959 and was later studied at Edgewood Arsenal in the 1950s under the code EA-1297[1]. Alexander Shulgin also detailed the compound in his book PiHKAL, noting its oral inactivity at doses up to 300 mg[1][4]. This lack of oral activity is not due to an inert pharmacodynamic profile but rather a critical pharmacokinetic vulnerability, which serves as a central theme in understanding its mechanism.

Figure 2: Proposed mechanism of action for MDPEA at the monoaminergic synapse.

The resulting activation of postsynaptic G-protein coupled receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D1/D2, and Alpha/Beta adrenergic receptors) would trigger second messenger cascades involving adenylyl cyclase and phospholipase C, leading to widespread changes in neuronal excitability and gene expression.

Methodologies for Mechanistic Validation

To transition from an inferred mechanism to an empirically validated one, a series of standard neuropharmacological assays are required. These protocols form a self-validating system to precisely characterize the compound's actions.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of MDPEA for a wide panel of targets, including human monoamine transporters (hSERT, hDAT, hNET), TAAR1, and various serotonin and dopamine receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells).[5]

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) at a fixed concentration.

-

Add increasing concentrations of unlabeled MDPEA to compete with the radioligand for binding sites.

-

Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.[6]

-

Calculate the IC50 (concentration of MDPEA that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

-

-

-

Monoamine Transporter Function Assays:

-

Objective: To measure the potency of MDPEA to inhibit neurotransmitter uptake and stimulate efflux.

-

Methodology (Uptake Inhibition):

-

Use synaptosomes prepared from rodent brain tissue or transporter-expressing cell lines.

-

Pre-incubate the preparation with varying concentrations of MDPEA.

-

Add a radiolabeled neurotransmitter (e.g., [³H]5-HT) and incubate for a short period.

-

Terminate the uptake by rapid filtration and washing.

-

Quantify the radioactivity taken up by the cells/synaptosomes to determine the IC50 for uptake inhibition.[7]

-

-

Methodology (Release Assay):

-

Preload the cell/synaptosome preparation with a radiolabeled neurotransmitter.

-

After washing, expose the preparation to varying concentrations of MDPEA.

-

Measure the amount of radioactivity released into the supernatant over time to quantify efflux.

-

-

Figure 3: Experimental workflow for a monoamine transporter uptake inhibition assay.

In Vivo Studies

-

Microdialysis:

-

Objective: To measure real-time changes in extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions of freely moving animals following MDPEA administration.

-

Methodology:

-

Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.[8]

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer MDPEA (likely in combination with an MAOI to ensure CNS penetration) and continue collecting samples.

-

Analyze neurotransmitter levels in the dialysate using HPLC coupled with electrochemical detection.

-

This provides direct evidence of neurotransmitter release in the intact brain.

-

-

Comparative Pharmacological Profile

To contextualize the predicted actions of MDPEA, the following table compares its likely properties with those of its well-studied relatives.

| Compound | Primary Transporter Affinity (Human) | TAAR1 Agonism | MAO Substrate | Primary Psychoactive Effect |

| Phenethylamine (PEA) | NET > DAT > SERT (Releaser) | Potent | Yes (High) | Brief stimulation (requires MAOI for oral activity) [1] |

| MDPEA (Predicted) | NET ≈ SERT > DAT (Releaser) | Potent | Yes (High) | Entactogenic/Stimulant (requires MAOI for oral activity) [1] |

| MDMA | NET > SERT > DAT (Releaser/Inhibitor) [5] | Yes | No (Poor) | Entactogenic [2][7] |

| MDA | SERT > NET > DAT (Releaser/Inhibitor) | Yes | No (Poor) | Entactogenic/Psychedelic [2][9] |

Note: The profile for MDPEA is inferred based on its chemical structure and the known structure-activity relationships of phenethylamines.

Conclusion

The mechanism of action of this compound is primarily dictated by two opposing factors: its potent pharmacodynamic activity as a monoamine releasing agent and its profound pharmacokinetic susceptibility to metabolism by monoamine oxidase. As the parent compound of the MDxx series, its core structure endows it with the ability to interact strongly with SERT, DAT, and NET, likely inducing robust neurotransmitter efflux. Furthermore, it is predicted to be a potent agonist at TAAR1, a key modulator of monoaminergic systems. However, its lack of an α-methyl group leaves it vulnerable to rapid first-pass metabolism, rendering it orally inactive at typical doses. Its true pharmacodynamic profile is only unmasked when this metabolic pathway is blocked, for instance, by the co-administration of an MAO inhibitor. Future research employing the standardized in vitro and in vivo protocols outlined herein is essential to definitively characterize its binding affinities, functional potencies, and neurochemical effects, thereby validating its role as a powerful but metabolically-labile monoaminergic agent.

References

-

3,4-Methylenedioxyphenethylamine - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fantegrossi, W. E., et al. (2020). In Vivo Effects of 3,4-methylenedioxymethamphetamine (MDMA) and Its Deuterated Form in Rodents: Drug Discrimination and Thermoregulation. Drug and Alcohol Dependence, 208, 107850. [Link]

-

Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Grob, C. S., et al. (1996). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Behavioural Brain Research, 73(1-2), 103-7. [Link]

-

Angerer, V., et al. (2014). Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. British Journal of Pharmacology, 171(4), 957-69. [Link]

-

Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology, 74, 265-9. [Link]

-

Zucchi, R., et al. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Receptors and Signal Transduction, 27(5-6), 389-403. [Link]

-

Canal, C. E., & Murnane, K. S. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 8(11), 2414-2427. [Link]

-

Fantegrossi, W. E., et al. (2020). In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation. Drug and Alcohol Dependence, 208, 107850. [Link]

-

Steuer, A. E., et al. (2016). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine. Toxicology Letters, 243, 41-8. [Link]

-

Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

-

Baranova, A. A., et al. (2021). Search for Structural Basis of Interactions of Biogenic Amines with Human TAAR1 and TAAR6 Receptors. International Journal of Molecular Sciences, 23(1), 221. [Link]

-

Finberg, J. P. M. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Cannaert, A., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

-

Kitanishi, T., et al. (2024). Effects of 3,4-methylenedioxymethamphetamine on neural activity in the nucleus accumbens of male mice engaged in social behavior. Neuropsychopharmacology Reports. [Link]

-

Noggle, F. T., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189-202. [Link]

-

Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(2), 335-347. [Link]

-

Canal, C. E., & Murnane, K. S. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. ACS Chemical Neuroscience. [Link]

-

Shankaran, M., & Gudelsky, G. A. (2000). Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine. Journal of Neurochemistry, 75(2), 445-57. [Link]

-

Every Molecule. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

-

ChemEurope. (n.d.). MDPEA. Retrieved January 5, 2026, from [Link]

-

Carhart-Harris, R. L., & Nutt, D. J. (2025). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). British Journal of Pharmacology. [Link]

-

Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

-

Zaynitdinova, M., et al. (2022). Deregulation of Trace Amine-Associated Receptors (TAAR) Expression and Signaling Mode in Melanoma. International Journal of Molecular Sciences, 23(19), 11928. [Link]

-

Czoty, P. W., et al. (2006). The neuropharmacology of prolactin secretion elicited by 3,4-methylenedioxymethamphetamine ("ecstasy"): a concurrent microdialysis and plasma analysis study. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1199-207. [Link]

-

Khan, M. Z., & Nawaz, W. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Neuropharmacology, 262, 109989. [Link]

-

Kim, J., & Lee, S. (2024). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 25(10), 5402. [Link]

-

Eltorgoman, M., et al. (2019). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 10, 142. [Link]

-

Waterhouse, B. D., et al. (2004). Effects of Repeated 3,4-Methylenedioxymethamphetamine Administration on Neurotransmitter Efflux and Sensory-Evoked Discharge in the Ventral Posterior Medial Thalamus. Journal of Pharmacology and Experimental Therapeutics, 309(1), 269-279. [Link]

-

Han, D. D., & Gu, H. H. (2006). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Psychopharmacology, 184(2), 264-71. [Link]

-

Gudelsky, G. A., & Yamamoto, B. K. (2008). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. Pharmacology, Biochemistry and Behavior, 90(2), 198-207. [Link]

-

Somkuwar, S. S., et al. (2023). Dopamine, Norepinephrine and Serotonin Participate Differently in Methylphenidate Action in Concomitant Behavioral and Ventral Tegmental Area, Locus Coeruleus and Dorsal Raphe Neuronal Study in Young Rats. Brain Sciences, 13(11), 1620. [Link]

Sources

- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Substituted methylenedioxyphenethylamine [medbox.iiab.me]

- 4. MDPEA [chemeurope.com]

- 5. MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

neurochemical effects of 3,4-Methylenedioxyphenethylamine hydrochloride

An In-Depth Technical Guide to the Neurochemical Investigation of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA) is the structural parent of the pharmacologically significant MDxx class of compounds, which includes entactogens like MDMA and MDA.[1][2] Despite its foundational role, the specific neurochemical profile of MDPEA remains largely uncharacterized in scientific literature.[3] Early reports suggest it is orally inactive, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), an enzymatic degradation pathway that its α-methylated analogues are designed to resist.[4] This guide provides a comprehensive, hypothesis-driven framework for the systematic neurochemical investigation of MDPEA HCl. We will outline a multi-phase experimental plan, moving from initial in vitro target screening to definitive in vivo neurochemical profiling. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships within the methylenedioxyphenethylamine family and to provide a robust template for the characterization of novel psychoactive compounds.

Introduction: The Uncharacterized Progenitor

Chemical Identity and Structure-Activity Relationship (SAR) Context

3,4-Methylenedioxyphenethylamine (MDPEA) is a primary amine with the chemical formula C₉H₁₁NO₂.[4] It belongs to the phenethylamine class and is the foundational structure from which more complex and widely studied derivatives are built.[1][2] The critical distinction between MDPEA and its well-known analogues, 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA), is the absence of an alpha-carbon (α) methyl group.[4] This single structural modification is paramount; the α-methyl group provides steric hindrance that significantly reduces the molecule's susceptibility to degradation by MAO, thereby increasing its bioavailability and central nervous system (CNS) activity.[4] Understanding the neurochemical effects of MDPEA is therefore essential for establishing a baseline against which the pharmacological contributions of α-methylation and N-methylation in its analogues can be precisely measured.

Rationale for Investigation: Establishing a Pharmacological Baseline

The current body of knowledge on MDPEA is minimal, with preliminary human administration studies by Alexander Shulgin noting a lack of psychoactivity at oral doses up to 300 mg.[3][4] This has led to the prevailing hypothesis of rapid metabolic inactivation. However, intravenous administration in animal models has shown sympathomimetic effects, suggesting intrinsic biological activity when first-pass metabolism is bypassed.[4] A thorough neurochemical investigation is warranted to:

-

Quantify the intrinsic binding affinity and functional activity of MDPEA at key CNS targets.

-

Empirically validate the MAO metabolism hypothesis.

-

Provide a foundational dataset for the entire MDxx class, clarifying the precise role of subsequent chemical modifications.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on its structural homology to potent monoamine-releasing agents, we can formulate a set of testable hypotheses regarding the neurochemical actions of MDPEA.

Primary Targets: Monoamine Transporters and Receptors

The MDxx series primarily exerts its effects through interactions with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[5] These compounds typically act as substrates for the transporters, leading to both the inhibition of neurotransmitter reuptake and the reversal of transporter flux, causing robust monoamine release.[5][6] Furthermore, direct agonism at serotonin receptors, particularly the 5-HT₂ subtypes, contributes to the psychedelic qualities of some analogues like MDA.[7] Therefore, our primary hypothesis is that MDPEA will exhibit affinity for and functional activity at these same monoamine transporters and serotonin receptors.

The Metabolic Hurdle: The Role of Monoamine Oxidase (MAO)

Phenethylamine itself is a known substrate for MAO-A and MAO-B, which rapidly degrades it.[4] The absence of the α-methyl group on MDPEA strongly suggests it is also a high-affinity substrate for MAO. We hypothesize that the neurochemical effects of MDPEA in vivo will be negligible or short-lived following systemic administration, but will be significantly potentiated and prolonged by the co-administration of an MAO inhibitor (MAOI). This experimental design is crucial for separating the compound's intrinsic potency from its metabolic lability.

Experimental Framework for Neurochemical Characterization

A tiered approach, beginning with in vitro assays to determine molecular interactions and progressing to in vivo studies to observe net physiological effects, provides the most comprehensive and resource-efficient path to characterization.

Phase 1: In Vitro Target Profiling

Causality Statement: This phase is designed to determine the direct interaction of MDPEA with its putative molecular targets in isolated systems, free from the influence of metabolism, distribution, or other physiological variables. This allows us to quantify its intrinsic potency and efficacy.

These assays quantify the affinity of MDPEA for specific molecular targets. A high affinity (low Kᵢ value) indicates a strong binding interaction.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation: Utilize cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), or various serotonin receptors (e.g., h5-HT₂ₐ, h5-HT₂C).[8][9]

-

Incubation: In a 96-well plate format, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [¹²⁵I]DOI for 5-HT₂ₐ) at a fixed concentration.

-

Competition: Add increasing concentrations of MDPEA HCl (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to displace the radioligand from the target.

-

Separation & Counting: Rapidly filter the samples to separate bound from unbound radioligand. Quantify the radioactivity of the bound fraction using liquid scintillation counting.[9]

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of MDPEA. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibition constant (Kᵢ).

Data Presentation: Comparative Binding Affinities

All quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet plausible, data based on known SAR trends.

| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) |

| MDPEA HCl (Hypothetical) | 150 | 800 | 650 | >1000 | >1000 |

| MDA | 80 | 250 | 400 | 220 | 350 |

| MDMA | 120 | 450 | 300 | >1000 | >1000 |

This table summarizes hypothetical binding affinities to illustrate expected trends.

Causality Statement: Binding does not equal function. These assays are critical to differentiate between a compound that merely blocks a transporter (an inhibitor) and one that is transported and induces reverse flux (a releaser). This distinction is fundamental to the pharmacology of MDMA-like substances.[5]

Experimental Protocol: Synaptosomal [³H]-Monoamine Release Assay

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DA, hippocampus for 5-HT).

-

Loading: Pre-load the synaptosomes by incubating them with a tritiated monoamine (e.g., [³H]-Serotonin).

-

Initiation of Release: Add varying concentrations of MDPEA HCl to the synaptosome suspension.

-

Measurement: After a short incubation period, terminate the reaction and measure the amount of [³H]-monoamine released into the supernatant via scintillation counting.[10]

-

Data Analysis: Calculate the concentration of MDPEA required to elicit 50% of the maximum possible release (EC₅₀). A low EC₅₀ value indicates high potency as a releasing agent.

Phase 2: In Vivo Neurochemical Profiling

Causality Statement: This phase integrates all pharmacological variables (absorption, distribution, metabolism, excretion, and target engagement) to measure the net effect of MDPEA on neurotransmitter dynamics in the brain of a living organism. The inclusion of an MAOI arm provides a self-validating system to test the metabolism hypothesis directly.

This technique allows for the continuous sampling and measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely-moving animals.[11][12]

Experimental Protocol: Microdialysis in the Rat Nucleus Accumbens

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key region in reward and reinforcement. Allow for several days of post-operative recovery.[13]

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe (typically with a 2-4 mm semi-permeable membrane) into the guide. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0 µL/min).[12]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 90-120 minutes to establish a stable baseline of extracellular dopamine and serotonin.

-

Drug Administration:

-

Group 1 (Vehicle Control): Administer a systemic injection of saline.

-

Group 2 (MDPEA alone): Administer MDPEA HCl (e.g., 10 mg/kg, i.p.).

-

Group 3 (MAOI + MDPEA): Pre-treat with a broad-spectrum MAOI (e.g., tranylcypromine) 30-60 minutes prior to administering the same dose of MDPEA HCl.

-

-

Post-Injection Sampling: Continue collecting dialysate samples for at least 3 hours post-injection.

-

Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

Data Presentation: Hypothetical Microdialysis Results

| Time (min) | MDPEA Alone (% Baseline 5-HT) | MAOI + MDPEA (% Baseline 5-HT) | MDPEA Alone (% Baseline DA) | MAOI + MDPEA (% Baseline DA) |

| -20 | 105 | 98 | 102 | 99 |

| 0 (Inject) | 100 | 100 | 100 | 100 |

| 20 | 140 | 250 | 125 | 200 |

| 40 | 115 | 450 | 110 | 380 |

| 60 | 105 | 520 | 100 | 410 |

| 120 | 98 | 350 | 99 | 280 |

| 180 | 101 | 210 | 101 | 190 |

This table presents hypothetical data illustrating the expected potentiation of MDPEA's effects by an MAO inhibitor.

Visualization of Pathways and Workflows

Visual aids are essential for conceptualizing complex neurochemical interactions and experimental designs.

Fig 2. Experimental workflow for MDPEA characterization.

Conclusion

The remain a significant knowledge gap in the field of psychoactive drug research. Its status as the parent compound of the MDxx series makes its characterization a scientific imperative for fully understanding the structure-activity relationships that govern the effects of substances like MDA and MDMA. The experimental framework detailed in this guide, which combines targeted in vitro assays with hypothesis-driven in vivo studies, provides a robust and logical pathway to definitively elucidate the binding profile, functional activity, and metabolic fate of MDPEA. The resulting data will not only characterize this specific molecule but will also provide a foundational reference point for the future design and evaluation of novel CNS-active compounds.

References

-

de la Torre, R., et al. (2004). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. Therapeutic Drug Monitoring, 26(2), 177-84. [Link]

-

de la Torre, R., et al. (2004). Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults. PMC. [Link]

-

Lee, R. S., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical chemistry, 84(8), 3703–3709. [Link]

-

Casteels, C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Fantegrossi, W. E., et al. (2009). Endocrine and neurochemical effects of 3,4-methylenedioxymethamphetamine and its stereoisomers in rhesus monkeys. Drug and alcohol dependence, 101(3), 196–204. [Link]

-

Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 22. [Link]

-

Song, P., et al. (2019). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 144(6), 2095-2103. [Link]

-

Concheiro, M., et al. (2014). Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Journal of Pharmacology and Experimental Therapeutics, 351(1), 159-167. [Link]

-

Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 157A-164A. [Link]

-

Steele, T. D., et al. (1991). A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates. The Journal of pharmacology and experimental therapeutics, 259(2), 821–828. [Link]

-

Concheiro, M., et al. (2014). Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. ResearchGate. [Link]

-

chemeurope.com. (n.d.). MDPEA. chemeurope.com. [Link]

-

Chaurasiya, N. D., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(6), 537–551. [Link]

-

Ferre, S., & Artigas, F. (2010). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]

-

Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Grokipedia. [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia. [Link]

-

Marona-Lewicka, D., et al. (1998). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). Journal of medicinal chemistry, 41(7), 1153–1159. [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]

-

Mannocchi, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6736. [Link]

-

Daws, L. C., et al. (2006). 3,4-Methylenedioxymethamphetamine enhances the release of acetylcholine in the prefrontal cortex and dorsal hippocampus of the rat. Psychopharmacology, 184(2), 182-9. [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

-

Mannocchi, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

-

Pletcher, J. M., et al. (2019). The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. Neurotoxicology and teratology, 77, 106847. [Link]

-

Pifl, C., et al. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 8(7), 1435–1447. [Link]

-

Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Wikipedia. [Link]

-

Large, C. H. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

-

Grob, C. S., et al. (1992). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Behavioural brain research, 49(2), 159–167. [Link]

-

Zwartsen, A., et al. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 9(5), 419. [Link]

-

Baumann, M. H., et al. (2007). NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA). Annals of the New York Academy of Sciences, 1122, 119–133. [Link]

-

Cannaert, A., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 237(11), 3391–3406. [Link]

-

Cameron, L. P., et al. (2021). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). British journal of pharmacology, 178(20), 4023–4046. [Link]

-

Fantegrossi, W. E., et al. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology, 55(7), 1191–1197. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. MDPEA [chemeurope.com]

- 4. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 10. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Pharmacological Profile of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl), a substituted phenethylamine and the structural analogue of 3,4-methylenedioxyamphetamine (MDA) lacking the alpha-methyl group. As the parent compound to a class of psychoactive substances known as entactogens, including MDMA, the study of MDPEA is critical for understanding structure-activity relationships within this chemical family.[1] Due to a paucity of direct research on MDPEA, this guide synthesizes the available direct evidence with a comparative analysis of its better-understood analogues, MDA and MDMA. We will delve into its chemical properties, synthesis, pharmacodynamics, pharmacokinetics, and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge, outlining key experimental protocols, and suggesting future research directions to fully elucidate the compound's mechanism of action and potential applications.

Introduction and Chemical Identity

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine (PEA).[1] It serves as a foundational structure for more complex and widely studied molecules like MDA and MDMA. Its hydrochloride salt is the common form used in research due to its stability and solubility.

Chemical and Physical Properties

The fundamental properties of MDPEA HCl are summarized below, providing essential data for laboratory handling and experimental design.

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)ethanamine hydrochloride | [1] |

| CAS Number | 1653-64-1 | [2] |

| Molecular Formula | C₉H₁₁NO₂ · HCl | [3] |

| Molar Mass | 201.65 g/mol | [3] |

| Melting Point | 216-218 °C | [2] |

| Appearance | Crystalline solid | |

| Synonyms | Homopiperonylamine HCl, 3,4-MDPEA HCl | [1][3] |

Structural Context: The Phenethylamine Family

MDPEA's pharmacology is intrinsically linked to its structure. It occupies a unique position between the endogenous trace amine phenethylamine (PEA) and the potent psychoactive substance MDA. The addition of the methylenedioxy group to the PEA backbone significantly alters its interaction with biological targets, while the absence of the α-methyl group distinguishes it from amphetamines, rendering it more susceptible to metabolic degradation.

Caption: Structural evolution from PEA to MDMA.

Historical Context and Research Status

MDPEA's history is sparse. It was noted by Alexander Shulgin in his book PiHKAL as being orally inactive at doses up to 300 mg, an observation he attributed to rapid metabolism.[1] It was also investigated by the US Army at Edgewood Arsenal in the 1950s, where it was administered intravenously to human subjects, though the results of these studies were never publicly released.[1] Currently, its primary role is as a research chemical and a potential precursor in the synthesis of other compounds.[2]

Synthesis and Chemical Analysis

Synthetic Pathways

The synthesis of MDPEA HCl is straightforward for organic chemists. A common laboratory-scale synthesis involves the reduction of 3,4-methylenedioxyphenylacetonitrile.

-

Methodology: The nitrile is reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in the presence of a Lewis acid such as Aluminum Chloride (AlCl₃) in an appropriate ether solvent.[2] Subsequent workup with an acid quench and purification yields the freebase, which can then be precipitated as the hydrochloride salt by introducing HCl.

The choice of LiAlH₄ is critical; its high reactivity is necessary to reduce the nitrile to the primary amine. The AlCl₃ likely coordinates to the nitrile, activating it towards reduction. This method is efficient and provides a direct route to the target compound.

Analytical Identification

The identity and purity of synthesized MDPEA HCl would be confirmed using standard analytical techniques employed for its analogues, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.[4]

Pharmacodynamics: Mechanism of Action

The pharmacodynamic profile of MDPEA is not well-characterized. However, based on its structure and limited data, a putative mechanism can be constructed, primarily through comparison with its analogues.

Primary Pharmacodynamic Feature: Monoamine Oxidase Inhibition

The most significant factor governing MDPEA's action is its rapid metabolism by monoamine oxidase (MAO), the enzyme responsible for degrading endogenous monoamines like serotonin and dopamine.[1][3] This extensive first-pass metabolism explains its lack of oral activity at typical doses.[1]

Research has shown that MDPEA is a competitive inhibitor of monoamine oxidase A (MAO-A), the isoform primarily responsible for serotonin metabolism, with a dissociation constant (Ki) of 24.5 ± 7.1 μM .[3] This inhibitory action, while moderate, is a key piece of its pharmacological puzzle. It suggests that if sufficient concentrations were to reach the CNS, it could modulate monoaminergic tone not only by acting as a substrate but also by inhibiting the breakdown of other neurotransmitters.

Caption: Competitive inhibition of MAO-A by MDPEA.

Inferred Activity at Monoamine Transporters and Receptors